molecular formula C9H10ClNO2 B13032780 N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide

N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide

Cat. No.: B13032780
M. Wt: 199.63 g/mol
InChI Key: FKRNMKVUCPWAEF-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide (CAS 150869-44-6) is a high-purity organic compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . This chemical features an acetamide group linked to a benzene ring that is substituted with both a chloro and a hydroxymethyl group, a structure that makes it a valuable synthetic intermediate. It is primarily utilized in coupling reactions and in the research and development of novel pharmaceuticals and functional materials . Compounds within the broader acetamide family, particularly N-substituted chloroacetamides, are the subject of significant research due to their diverse biological activities, which include antimicrobial properties . Quantitative Structure-Activity Relationship (QSAR) analyses suggest that such compounds often possess favorable physicochemical properties, adhering to Lipinski's Rule of Five, which indicates a high potential for drug-likeness and oral bioavailability . The presence of both hydrogen bond donor (hydroxymethyl) and acceptor (carbonyl) groups in its structure facilitates interactions with biological targets, while the chloro substituent can influence lipophilicity and membrane permeability . Supplied with a Certificate of Analysis (COA) to ensure batch-to-batch traceability and quality, this product is intended for research applications in laboratory settings . It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use. For specific storage and handling conditions, please refer to the Safety Data Sheet.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

N-[5-chloro-2-(hydroxymethyl)phenyl]acetamide

InChI

InChI=1S/C9H10ClNO2/c1-6(13)11-9-4-8(10)3-2-7(9)5-12/h2-4,12H,5H2,1H3,(H,11,13)

InChI Key

FKRNMKVUCPWAEF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Cl)CO

Origin of Product

United States

Preparation Methods

Hydroxymethylation of 5-Chloro-2-aminophenol

  • Reagents and Conditions: Hydroxymethylation is commonly achieved by reacting 5-chloro-2-aminophenol with formaldehyde or paraformaldehyde under mildly acidic or basic conditions. The reaction introduces a hydroxymethyl (-CH2OH) substituent at the ortho position relative to the amino group.
  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC to ensure selective mono-substitution.
  • Isolation: The hydroxymethylated intermediate is isolated by extraction and purification via recrystallization or chromatography.

Acetylation to Form the Acetamide

  • Reagents: Acetylation is performed by treating the hydroxymethylated amine with acetic anhydride or acetyl chloride.
  • Solvent: Nonpolar organic solvents such as toluene or dichloromethane are preferred to facilitate reaction and product isolation.
  • Catalysts: Acid-binding agents like pyridine or triethylamine are used to neutralize the acid byproducts and catalyze the reaction.
  • Reaction Conditions: The mixture is heated to moderate temperatures (50–80 °C) and stirred for several hours to ensure complete acetylation.
  • Workup: After reaction completion, the mixture is quenched with water to decompose excess acylating agent, followed by phase separation. The organic layer is concentrated, and the product is crystallized by adding a poor solvent such as ethanol or methanol.
  • Drying: The filtered crystals are dried under vacuum at 65–80 °C for 10–16 hours to obtain the pure acetamide.

Alternative One-Pot Method (Adapted from Similar Acetamide Preparations)

  • A one-pot method can be adapted where the amino precursor, acetic acid (or derivative), and hydroxymethylation reagents are combined in a nonpolar solvent.
  • Thionyl chloride or similar chlorinating agents can be added dropwise under reflux to facilitate acetamide bond formation.
  • After reaction completion, the mixture is treated with water to decompose excess reagents, followed by solvent concentration and crystallization.
  • This method offers advantages of simplicity, environmental friendliness, and high yield (purity >99.8%, yield >93.5% in analogous compounds).
Parameter Typical Range/Value Notes
Hydroxymethylation temp. Room temperature to 50 °C Mild conditions to avoid overreaction
Acetylation temp. 50–80 °C Ensures complete acetylation
Reaction time (acetylation) 3–8 hours Monitored by TLC/HPLC
Solvent Toluene, dichloromethane, or nonpolar solvents Facilitates crystallization
Acid-binding agent Pyridine, triethylamine Catalyzes acetylation, neutralizes acid
Crystallization temp. 5–25 °C Controls crystal size and purity
Drying temp. 65–80 °C Removes residual solvents
Yield 85–95% (expected) High yield achievable with optimized conditions
  • Purity: High-performance liquid chromatography (HPLC) confirms purity >99%.
  • Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy shows characteristic signals for aromatic protons, hydroxymethyl group, and acetamide NH and methyl protons.
  • Infrared (IR) Spectroscopy: Bands at ~3300 cm⁻¹ (NH stretch), ~1700 cm⁻¹ (amide C=O), and ~3400 cm⁻¹ (OH stretch) confirm functional groups.
  • Melting Point: Consistent melting point range indicates purity and reproducibility.
Step Description Key Conditions/Notes
Starting material 5-Chloro-2-aminophenol Commercially available or synthesized
Hydroxymethylation Reaction with formaldehyde in mild acidic/basic medium Room temp to 50 °C, monitored by TLC
Acetylation Treatment with acetic anhydride or acetyl chloride 50–80 °C, acid-binding agent present
Workup Quenching with water, phase separation Removes excess reagents
Purification Concentration and crystallization with poor solvent Ethanol or methanol used
Drying Vacuum drying at 65–80 °C Ensures removal of solvents
Final product N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide High purity and yield
  • The use of nonpolar solvents and acid-binding agents is critical for high yield and purity.
  • One-pot methods using thionyl chloride as a chlorinating agent can streamline synthesis and reduce environmental impact, as demonstrated in related acetamide compounds.
  • Controlling the addition rate of reagents and reaction temperature is essential to avoid side reactions such as over-acetylation or polymerization.
  • Crystallization conditions strongly influence the purity and physical properties of the final product.
  • The described preparation methods are scalable and suitable for industrial production with appropriate safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Polarity and Solubility: The hydroxymethyl (–CH2OH) group in the target compound enhances hydrophilicity compared to analogs with methoxy (–OCH3) or non-polar substituents (e.g., propenyl in 3h) .

Synthetic Routes :

  • Pd-catalyzed coupling (e.g., 3h) enables the introduction of conjugated systems like α,β-unsaturated ketones, enhancing π-π interactions for crystallinity .
  • Acetylation of pre-functionalized anilines (e.g., compound 4) is a common strategy for simple acetamide derivatives .

Key Insights:

  • Analgesic Activity : Sulfonamide-substituted acetamides (e.g., compound 35) show superior activity compared to hydroxyl- or methoxy-substituted derivatives, likely due to enhanced hydrogen bonding with biological targets .
  • Cytotoxicity : Indole-containing analogs (e.g., compound 3 in ) demonstrate moderate activity, suggesting that bulky aromatic substituents may improve DNA-binding capacity .

Physicochemical Properties

Compound Name Melting Point (°C) NMR Data (1H/13C) Stability Notes Reference
N-[5-Chloro-2-(3-(4-methoxyphenyl)propenyl)phenyl]acetamide (3h) 92–94 δ 7.82–7.80 (m, 2H), 3.63 (s, 6H) Stable under inert atmosphere
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (I) Not reported δ 7.31–7.30 (m, 4H), 2.21–2.15 (m, 4H) Sensitive to hydrolysis

Key Trends:

  • Melting Points : Propenyl-substituted acetamides (e.g., 3h) exhibit higher melting points (~90–94°C) due to extended conjugation and crystallinity .
  • NMR Shifts : Chlorine and electron-withdrawing groups (e.g., nitro in compound I) deshield aromatic protons, resulting in downfield shifts .

Biological Activity

N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and pertinent research findings.

Chemical Structure and Properties

The compound this compound features a chloro-substituted phenyl ring and an acetamide functional group. The presence of the hydroxymethyl group enhances its potential for interaction with biological targets. The structural characteristics of this compound are crucial for its biological activity, as they influence its lipophilicity and ability to penetrate cell membranes.

Antimicrobial Activity

Research has demonstrated that N-(substituted phenyl)acetamides exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound can effectively inhibit various bacterial strains.

Antimicrobial Efficacy Against Bacterial Strains

A study focused on the antimicrobial potential of chloroacetamides found that compounds with halogenated substituents on the phenyl ring were particularly effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The effectiveness varied based on the position and type of substituent on the phenyl ring, with some compounds showing moderate efficacy against Gram-negative bacteria like Escherichia coli and yeasts such as Candida albicans .

CompoundTarget BacteriaActivity Level
N-(4-chlorophenyl)-2-chloroacetamideS. aureusHigh
This compoundE. coliModerate
N-(3-bromophenyl)-2-chloroacetamideC. albicansModerate

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. Compounds in this class have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

The mechanisms through which these compounds exert their anticancer effects often involve the inhibition of key metabolic pathways in cancer cells. For instance, certain derivatives have been found to inhibit carbonic anhydrase isoforms, which play a role in tumor proliferation . This inhibition can disrupt the pH regulation within tumor microenvironments, thereby impairing cancer cell survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound. Research indicates that electron-withdrawing groups on the phenyl ring enhance potency due to increased lipophilicity and improved binding affinity to biological targets .

Key Findings from SAR Studies

  • Electron-Withdrawing Groups : Compounds with electron-withdrawing groups show improved potency compared to those with electron-donating groups.
  • Substituent Positioning : The positioning of substituents on the phenyl ring significantly affects antimicrobial and anticancer activity.
  • Lipophilicity : Higher lipophilicity correlates with better membrane permeability, enhancing cellular uptake.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Study 1 : A preclinical study demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer, showcasing its potential as an anticancer agent.
  • Study 2 : In vitro assays revealed that derivatives of this compound exhibited cytotoxic effects against multiple cancer cell lines, with IC50 values indicating potent activity.

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